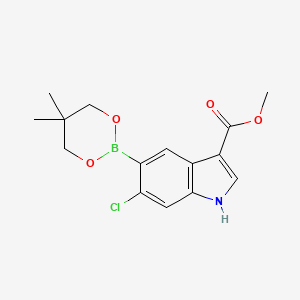

methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a boronate ester, a chloro substituent, and an indole core

Méthodes De Préparation

The synthesis of methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

Introduction of the Chloro Substituent: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Boronate Ester Formation: The boronate ester group can be introduced through a reaction with boronic acid or its derivatives under suitable conditions.

Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Des Réactions Chimiques

Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium catalysts for coupling reactions), and temperature control.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structural features allow it to act as an intermediate for synthesizing more complex molecules. Researchers have utilized this compound to develop pharmaceuticals and agrochemicals by enabling the formation of diverse chemical entities through various reactions such as Suzuki-Miyaura coupling .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore targeting specific biological pathways. It has shown promise in modulating the activity of cell surface receptors involved in critical processes such as cell migration and inflammation. For example, its interaction with the lysophosphatidic acid receptor 1 (LPAR1) may have therapeutic implications for treating conditions like fibrosis and non-alcoholic steatohepatitis (NASH) .

Material Science

The compound is also explored in material science for the development of novel materials with unique electronic and optical properties. These materials are of interest for applications in sensors and electronic devices due to their ability to form reversible covalent bonds with diols and other nucleophiles .

Biological Studies

Research has focused on the compound's interactions with biological macromolecules to understand its potential therapeutic effects and mechanisms of action. Studies have demonstrated its capability to inhibit specific enzymes or modulate receptor activities, making it a candidate for further biological evaluations .

Case Study 1: Antifibrotic Activity

A study investigated the antifibrotic potential of this compound by examining its effects on LPAR1 signaling pathways in liver cells. Results indicated that the compound effectively inhibited LPAR1-mediated fibrosis markers, suggesting its potential use in treating liver diseases like NASH .

Case Study 2: Organic Synthesis Applications

Another research focused on utilizing this compound as an intermediate for synthesizing novel anti-cancer agents through multi-step organic reactions. The study highlighted successful modifications leading to compounds with enhanced biological activity against cancer cell lines .

Mécanisme D'action

The mechanism of action of methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is exploited in the design of enzyme inhibitors and sensors. The indole core may interact with various receptors and enzymes, modulating their activity and leading to biological effects.

Comparaison Avec Des Composés Similaires

Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

6-Chloroindole Derivatives: These compounds share the chloroindole core but differ in the substituents attached to the indole ring.

Boronate Ester Compounds: These compounds contain the boronate ester group but may have different aromatic or heterocyclic cores.

Indole-3-Carboxylate Esters: These compounds have the indole-3-carboxylate structure but vary in the substituents on the indole ring and ester group.

Activité Biologique

Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate (CAS Number: 1467060-68-9) is a complex organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including a boronate ester, a chloro substituent, and an indole core. The synthesis typically involves multi-step organic reactions:

- Formation of the Indole Core : Synthesized via Fischer indole synthesis or cyclization.

- Chlorination : Introduction of the chloro substituent using thionyl chloride or phosphorus pentachloride.

- Boronate Ester Formation : Achieved through reactions with boronic acid derivatives.

- Esterification : Final step involves esterification to introduce the methyl ester group using methanol and an acid catalyst .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Reversible Covalent Bonding : The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor design.

- Receptor Interaction : The indole core may interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .

Antiviral Activity

Recent studies have focused on the compound's antiviral properties, particularly against HIV-1 integrase. Modifications at the C3 position of the indole core have been shown to enhance inhibitory activity significantly. For instance:

- Compound Modifications : Introducing long-chain substituents at C3 improved integrase inhibition by up to 6.5-fold compared to the parent compound.

- IC50 Values : Several derivatives exhibited IC50 values ranging from 0.13 to 15.70 μM, indicating potent antiviral activity .

| Compound | Modification | IC50 (μM) |

|---|---|---|

| Parent | - | - |

| 16b | C6 Halogen | 1.05 |

| 20a | C3 Long Branch | 0.13 |

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines:

- Cell Viability Assays : Compounds derived from the indole structure showed significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM.

- Most Potent Derivative : Compound 3e (R = m-piperidin-1-yl) demonstrated a GI50 of 29 nM against pancreatic cancer cells (Panc-1), outperforming standard treatments like erlotinib .

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| 3e | Panc-1 | 29 |

| Erlotinib | Panc-1 | 33 |

Study on HIV Integrase Inhibition

A study investigated the effect of various substituted anilines at the C3 position on integrase strand transfer inhibition:

- Results : The introduction of specific substituents led to improved binding affinity and enhanced antiviral activity.

- Best Performing Compound : Compound 17a exhibited an IC50 of 3.11 μM, marking a significant improvement over the parent structure .

Anticancer Properties

Another research effort focused on synthesizing derivatives for targeting mutant EGFR/BRAF pathways:

Propriétés

IUPAC Name |

methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BClNO4/c1-15(2)7-21-16(22-8-15)11-4-9-10(14(19)20-3)6-18-13(9)5-12(11)17/h4-6,18H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTICAZXUYAIOSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC3=C(C=C2Cl)NC=C3C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.